molecular formula C9H7BrN2 B8798684 2-(3-Bromo-1H-pyrrol-1-YL)pyridine CAS No. 566931-82-6

2-(3-Bromo-1H-pyrrol-1-YL)pyridine

Cat. No. B8798684
M. Wt: 223.07 g/mol
InChI Key: KTADGYMKIPMWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-1H-pyrrol-1-YL)pyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-1H-pyrrol-1-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-1H-pyrrol-1-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

566931-82-6

Product Name

2-(3-Bromo-1H-pyrrol-1-YL)pyridine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-(3-bromopyrrol-1-yl)pyridine

InChI

InChI=1S/C9H7BrN2/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-7H

InChI Key

KTADGYMKIPMWOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromotrimethylsilane (10.9 mL, 84 mmol) was added to DMSO (5.7 mL, 84 mmol) in MeCN (200 mL) at 0° C. After stirring for 10 min, 2-(1H-pyrrol-1-yl)pyridine (10 g, 70 mmol) in MeCN (50 mL) was added. The reaction mixture was stirred at 0° C. and allowed to reach rt over 3 h. H2O (150 mL) and EtOAc (150 mL) were added and the reaction mixture was shaken, the EtOAc layer was separated and the aqueous layer shaken with EtOAc (3×150 mL). The combine organic layers were dried over Na2SO4 and concentrated to a brown oil. LCMS indicated good conversion to 2-(3-bromo-1H-pyrrol-1-yl)pyridine and this was used without further purification. (MS (ESI) 224 (M+H)+.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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